molecular formula C12H12FN3 B284086 N-(4-fluorophenyl)-4,6-dimethylpyrimidin-2-amine

N-(4-fluorophenyl)-4,6-dimethylpyrimidin-2-amine

Numéro de catalogue B284086
Poids moléculaire: 217.24 g/mol
Clé InChI: LRFHPZOCXXBLIK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-fluorophenyl)-4,6-dimethylpyrimidin-2-amine, also known as PD0325901, is a small molecule inhibitor of the mitogen-activated protein kinase (MAPK) pathway. This compound has been extensively studied in the field of cancer research due to its ability to selectively target and inhibit the activity of the MAPK pathway, which is frequently dysregulated in cancer cells.

Mécanisme D'action

N-(4-fluorophenyl)-4,6-dimethylpyrimidin-2-amine acts by selectively inhibiting the activity of the MAPK pathway in cancer cells. Specifically, it targets the activity of the MAPK/ERK kinase (MEK) enzymes, which are upstream activators of the MAPK pathway. By inhibiting MEK activity, N-(4-fluorophenyl)-4,6-dimethylpyrimidin-2-amine effectively blocks the downstream signaling cascade of the MAPK pathway, leading to decreased cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-4,6-dimethylpyrimidin-2-amine has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to its ability to inhibit cell proliferation and induce apoptosis, N-(4-fluorophenyl)-4,6-dimethylpyrimidin-2-amine has been shown to reduce the expression of genes involved in cell cycle progression and DNA replication. It has also been shown to inhibit the expression of anti-apoptotic proteins and induce the expression of pro-apoptotic proteins.

Avantages Et Limitations Des Expériences En Laboratoire

N-(4-fluorophenyl)-4,6-dimethylpyrimidin-2-amine has several advantages for use in lab experiments. It is a highly selective inhibitor of the MAPK pathway, with minimal off-target effects. It is also relatively stable and easy to handle in the laboratory setting. However, there are also some limitations to its use. N-(4-fluorophenyl)-4,6-dimethylpyrimidin-2-amine has a relatively short half-life in vivo, which may limit its effectiveness in some experimental settings. Additionally, its potency may vary depending on the specific cancer cell line being studied.

Orientations Futures

There are several potential future directions for research involving N-(4-fluorophenyl)-4,6-dimethylpyrimidin-2-amine. One area of interest is the development of combination therapies that include N-(4-fluorophenyl)-4,6-dimethylpyrimidin-2-amine and other targeted inhibitors. Another potential direction is the investigation of N-(4-fluorophenyl)-4,6-dimethylpyrimidin-2-amine in combination with immunotherapy, as recent studies have suggested that MAPK pathway inhibition may enhance the efficacy of immunotherapy in certain cancer types. Additionally, there is ongoing research into the development of more potent and selective MEK inhibitors, which may have improved efficacy and fewer side effects compared to N-(4-fluorophenyl)-4,6-dimethylpyrimidin-2-amine.

Méthodes De Synthèse

N-(4-fluorophenyl)-4,6-dimethylpyrimidin-2-amine can be synthesized using a variety of methods, but the most commonly used approach involves the reaction of 4,6-dimethyl-2-nitropyrimidine with 4-fluoroaniline in the presence of a reducing agent such as iron powder or palladium on carbon. The resulting intermediate is then treated with a secondary amine, such as dimethylamine, to yield the final product.

Applications De Recherche Scientifique

N-(4-fluorophenyl)-4,6-dimethylpyrimidin-2-amine has been extensively studied for its potential use in cancer therapy. The MAPK pathway is a key signaling pathway involved in cell growth and proliferation, and its dysregulation is a common feature of many types of cancer. N-(4-fluorophenyl)-4,6-dimethylpyrimidin-2-amine has been shown to selectively inhibit the activity of the MAPK pathway in cancer cells, leading to decreased cell proliferation and increased apoptosis.

Propriétés

Formule moléculaire

C12H12FN3

Poids moléculaire

217.24 g/mol

Nom IUPAC

N-(4-fluorophenyl)-4,6-dimethylpyrimidin-2-amine

InChI

InChI=1S/C12H12FN3/c1-8-7-9(2)15-12(14-8)16-11-5-3-10(13)4-6-11/h3-7H,1-2H3,(H,14,15,16)

Clé InChI

LRFHPZOCXXBLIK-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)F)C

SMILES canonique

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)F)C

Solubilité

32.6 [ug/mL]

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.